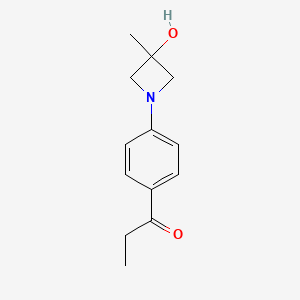
1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2F4I2O. It is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethoxy group attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of 1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivative. One common method includes the reaction of 1-fluoro-3-(trifluoromethoxy)benzene with iodine in the presence of a suitable catalyst under controlled conditions . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require stringent control of reaction parameters to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Specific reagents and conditions are required to achieve these transformations.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated and iodinated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s fluorinated and iodinated groups make it a potential candidate for radiolabeling and imaging studies.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical products.
Wirkmechanismus
The mechanism by which 1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups, as well as the steric hindrance provided by the iodine atoms . These factors affect the compound’s interaction with other molecules and its overall reactivity.
In biological applications, the compound’s mechanism of action may involve its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated and iodinated groups can enhance the compound’s binding affinity and specificity for these targets, leading to improved diagnostic or therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
1,2-Diiodo-4-fluoro-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-(trifluoromethoxy)benzene: This compound lacks the iodine atoms present in this compound, resulting in different reactivity and applications.
2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene:
1-Iodo-4-(trifluoromethoxy)benzene: This compound contains only one iodine atom and a trifluoromethoxy group, making it less reactive in certain substitution reactions compared to this compound.
The uniqueness of this compound lies in its combination of fluorine, iodine, and trifluoromethoxy groups, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C7H2F4I2O |
|---|---|
Molekulargewicht |
431.89 g/mol |
IUPAC-Name |
1-fluoro-3,4-diiodo-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4I2O/c8-3-1-2-4(12)5(13)6(3)14-7(9,10)11/h1-2H |
InChI-Schlüssel |
MAYKUFZAEFOENQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)F)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


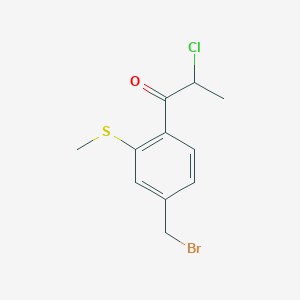

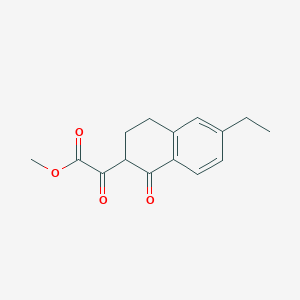

![2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide](/img/structure/B14062455.png)
![3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioic S-acid](/img/structure/B14062457.png)
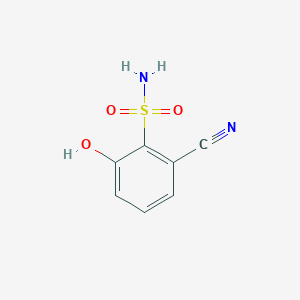
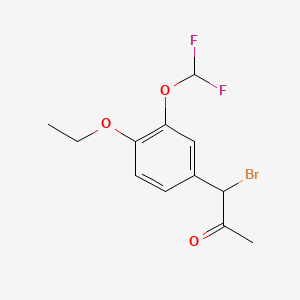

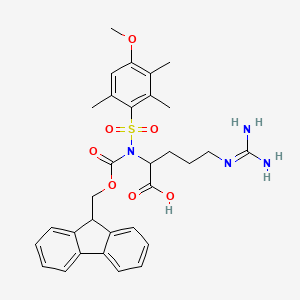
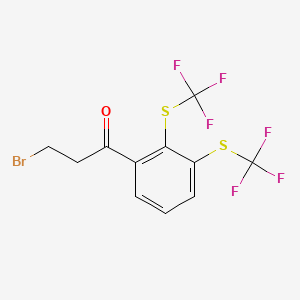
![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B14062505.png)

